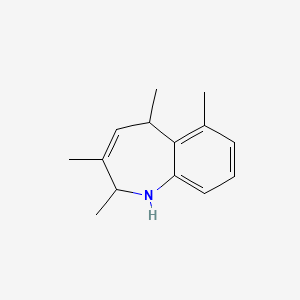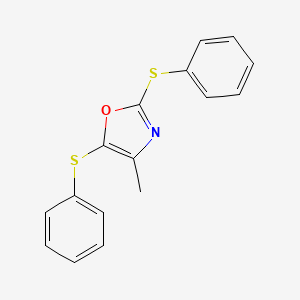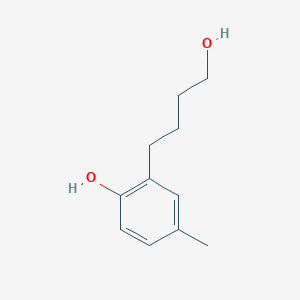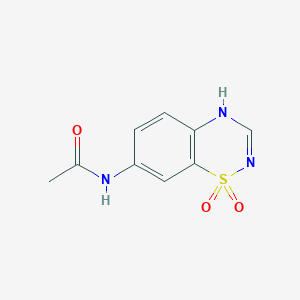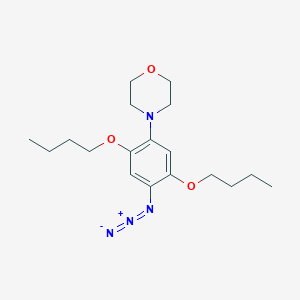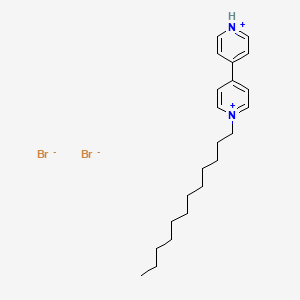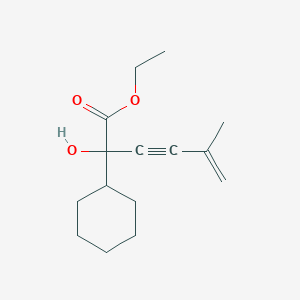![molecular formula C13H20O B14349362 1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one CAS No. 92891-73-1](/img/structure/B14349362.png)
1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including organic synthesis and industrial production. The compound’s structure features a bicyclo[3.1.1]heptane ring system with three methyl groups and a propanone group, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one typically involves the use of starting materials such as α-pinene. One common method is the fractional distillation of turpentine under reduced pressure to obtain α-pinene, which can then be further processed to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale distillation and purification processes. The use of advanced distillation techniques ensures the high purity and yield of the final product. The process may also involve the use of catalysts to enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the carbonyl group, leading to the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, ozone, and various reducing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
Major products formed from these reactions include carvacrol and other oxygenated derivatives . These products have significant applications in various industries, including pharmaceuticals and perfumery.
科学的研究の応用
1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of synthetic camphor, borneol, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, leading to specific biological effects. For example, its oxidation products can act as signaling molecules in biological systems .
類似化合物との比較
Similar Compounds
α-Pinene: A stereoisomer of the compound with similar structural features.
β-Pinene: Another stereoisomer with slight differences in the arrangement of atoms.
Camphor: A related compound with a similar bicyclic structure but different functional groups.
Uniqueness
1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one is unique due to its specific arrangement of methyl groups and the presence of a propanone group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
92891-73-1 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC名 |
1-(2,6,6-trimethyl-3-bicyclo[3.1.1]hept-2-enyl)propan-1-one |
InChI |
InChI=1S/C13H20O/c1-5-12(14)10-6-9-7-11(8(10)2)13(9,3)4/h9,11H,5-7H2,1-4H3 |
InChIキー |
CSGMJGFVSRXFIU-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C2CC(C1)C2(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


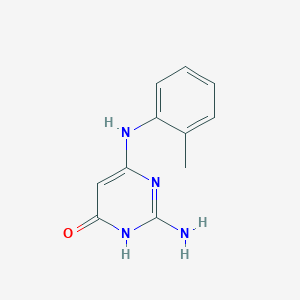
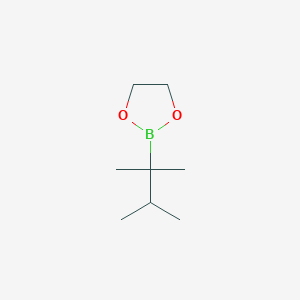
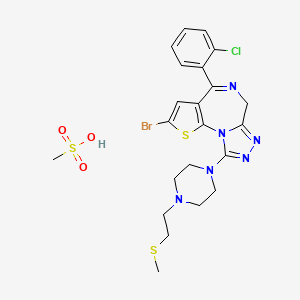

![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)
![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)

